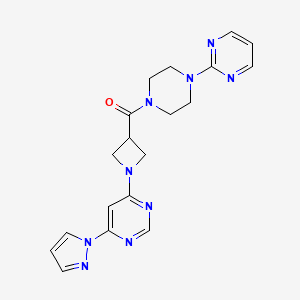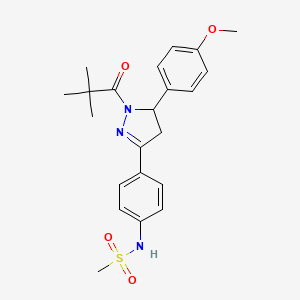
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several notable functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. These are all heterocyclic structures, meaning they contain atoms of at least two different elements. Pyrazole and pyrimidine rings are aromatic and contain nitrogen atoms, while azetidine and piperazine rings are saturated and contain nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the heterocyclic rings. These could potentially act as nucleophiles in reactions. Additionally, the compound could potentially participate in reactions typical for aromatic compounds like electrophilic aromatic substitution .科学的研究の応用
Anticancer Activity
Cervical Cancer Cells
Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, including a compound similar to the query chemical, have shown anticancer activity in cervical cancer cells. These compounds induced cell cycle arrest and activated p53, a protein involved in cell cycle regulation, in cervical cancer cells. This suggests their potential as therapeutic agents against cancers with low levels of p53, such as cervical cancer (Kamal et al., 2012).
Antiproliferative Activity
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were found to exhibit higher anticancer activity than the reference drug doxorubicin, suggesting their effectiveness as potential anticancer agents (Hafez et al., 2016).
Antimicrobial Activity
- Antimicrobial and Antifungal Agents: Synthesized compounds, including pyrazole and pyrimidine derivatives, have demonstrated significant antimicrobial and antifungal activities. This indicates their potential use as new therapeutic agents for treating infections caused by bacteria and fungi (Sanjeeva et al., 2022).
Molecular Interaction and Drug Development
Drug Interaction Studies
Research on molecules structurally related to the query chemical has been conducted to understand their interaction with various receptors. For instance, studies on how such compounds bind to cannabinoid receptors provide valuable insights for drug development (Shim et al., 2002).
Anticonvulsant Properties
Compounds similar to the query chemical have been reported as promising new anticonvulsant drug candidates. These findings are crucial in the development of new treatments for seizure disorders (Severina et al., 2021).
Receptor Antagonist Potential
- Histamine H3 Receptor Antagonists: Molecules with structural similarities to the query chemical have been evaluated for their affinity at human histamine H3 receptors, indicating their potential as antagonists for treating conditions like allergies and asthma (Swanson et al., 2009).
Synthesis and Structural Analysis
- X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds similar to the query molecule, have been synthesized and characterized, including X-ray crystal analysis. Such studies are essential for understanding the molecular structure and properties of these compounds (Lv et al., 2013).
Safety and Hazards
特性
IUPAC Name |
[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c29-18(25-7-9-26(10-8-25)19-20-3-1-4-21-19)15-12-27(13-15)16-11-17(23-14-22-16)28-6-2-5-24-28/h1-6,11,14-15H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPTKANQVULFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)


![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)

![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2373837.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)
